Bicyclo[2.2.1]heptan-2-amine

Physical Organic Chemistry Amine Basicity Stereoelectronic Effects

Bicyclo[2.2.1]heptan-2-amine, CAS 130463-97-7, is the (1R,2R,4S)-stereoisomer of exo-2-aminonorbornane, a chiral bicyclic primary amine with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol. This compound features a rigid norbornane skeleton that confers well-defined spatial orientation of the amine group, making it a valuable building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 130463-97-7
Cat. No. B3022062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptan-2-amine
CAS130463-97-7
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2N
InChIInChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
InChIKeyJEPPYVOSGKWVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptan-2-amine (CAS 130463-97-7) Procurement Guide: Stereochemically Defined Exo-2-Aminonorbornane for Research and Development


Bicyclo[2.2.1]heptan-2-amine, CAS 130463-97-7, is the (1R,2R,4S)-stereoisomer of exo-2-aminonorbornane, a chiral bicyclic primary amine with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol . This compound features a rigid norbornane skeleton that confers well-defined spatial orientation of the amine group, making it a valuable building block in medicinal chemistry and asymmetric synthesis [1]. Its stereochemical identity is critical, as the exo/endo isomerism profoundly influences both physicochemical properties and biological interactions.

Why Generic Norbornylamine Substitution Fails: The Critical Role of Exo Stereochemistry in Bicyclo[2.2.1]heptan-2-amine Performance


Generic or undefined norbornylamines (e.g., CAS 822-98-0) lack stereochemical definition and may consist of endo/exo mixtures or unspecified isomers. Research demonstrates that the exo isomer (CAS 130463-97-7) is consistently more basic than its endo counterpart across multiple solvent systems [1], and that the endo/exo configuration dictates receptor binding affinity for targets such as nicotinic acetylcholine receptors [2]. Substituting with a stereochemically undefined or incorrect isomer can therefore lead to altered reactivity in synthetic transformations and unpredictable biological activity, undermining reproducibility and scientific validity.

Quantitative Differentiation Evidence for Bicyclo[2.2.1]heptan-2-amine (CAS 130463-97-7) vs. Comparators


Exo Isomer Exhibits Consistently Higher Basicity Than Endo Isomer Across Solvent Systems

The exo isomer of 2-aminonorbornane (CAS 130463-97-7) is consistently more basic than the corresponding endo isomer. This difference has been experimentally validated in both acetonitrile and dimethylformamide solvents [1]. The exo isomer's higher basicity is attributed to reduced steric hindrance around the nitrogen lone pair, making it a more reactive nucleophile in synthetic applications [1].

Physical Organic Chemistry Amine Basicity Stereoelectronic Effects

Endo Primary Amines Display Superior Nicotinic Receptor Affinity – A Key Differentiator for Pharmacological Studies

In a series of 3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo primary amines exhibited the lowest Ki values for both α4β2* and α7* nicotinic receptor subtypes, demonstrating that stereochemistry directly governs binding affinity [1]. This finding underscores that exo (CAS 130463-97-7) and endo isomers are not interchangeable for receptor-targeted applications; researchers must select the stereoisomer aligned with their target profile.

Nicotinic Receptors Medicinal Chemistry Receptor Binding

Exo Configuration Minimizes Steric Hindrance, Enhancing Utility as a Chiral Scaffold in Asymmetric Catalysis

The exo orientation of the amine group in bicyclo[2.2.1]heptan-2-amine places the nitrogen in a less sterically congested environment compared to the endo isomer, where the amine points toward the norbornane bridge [1]. This reduced steric hindrance facilitates nucleophilic attack and metal coordination, making the exo isomer a preferred scaffold for chiral ligand and auxiliary development in asymmetric transformations [2].

Asymmetric Catalysis Chiral Ligand Design Stereocontrol

Vendor-Reported Purity and Physical Properties for Bicyclo[2.2.1]heptan-2-amine (CAS 130463-97-7) Enable Direct Procurement

Bicyclo[2.2.1]heptan-2-amine (CAS 130463-97-7) is commercially available with a reported purity of 95-98% and is characterized by a density of approximately 0.93-0.94 g/cm³ and a boiling point of 49°C at 10-13 mmHg [1]. These specifications allow researchers to procure a well-defined, high-purity stereoisomer directly, avoiding the need for in-house stereochemical resolution or purification of isomeric mixtures.

Chemical Procurement Quality Control Vendor Specifications

Exo-2-Aminonorbornane Serves as a Key Intermediate in CDK Kinase Inhibitor Synthesis

Exo-2-aminonorbornane (CAS 130463-97-7 or 7242-92-4) is explicitly utilized in the preparation of heterocyclic compounds that act as CDK kinase inhibitors for cancer treatment [1]. In published research, (exo)-2-aminonorbornane was employed as a reagent to synthesize final CDK9 inhibitor analogs, demonstrating its established role as a privileged building block in kinase inhibitor medicinal chemistry [2].

Cancer Therapeutics Kinase Inhibitors Medicinal Chemistry

Optimal Application Scenarios for Bicyclo[2.2.1]heptan-2-amine (CAS 130463-97-7) Based on Quantified Differentiation


Asymmetric Synthesis and Chiral Ligand Development

The exo isomer's higher basicity and reduced steric hindrance make it an ideal scaffold for preparing chiral auxiliaries, ligands, and organocatalysts. Researchers developing enantioselective transformations should procure CAS 130463-97-7 to ensure predictable nucleophilicity and stereochemical outcomes [1][2].

Medicinal Chemistry: Nicotinic Receptor Ligand Optimization

When designing ligands for nicotinic acetylcholine receptors (e.g., α7, α4β2, α3β2), the endo/exo configuration directly impacts binding affinity. Studies show that endo primary amines achieve lower Ki values; therefore, researchers must carefully select the stereoisomer aligned with their target profile. CAS 130463-97-7 (exo) is the appropriate choice for projects where exo geometry is desired [3].

Kinase Inhibitor Synthesis and Fragment-Based Drug Discovery

Exo-2-aminonorbornane has been successfully employed as a building block in the synthesis of CDK9 inhibitors, where its rigid bicyclic framework contributes to conformational constraint and selectivity. Medicinal chemists pursuing kinase targets can leverage this validated scaffold for lead optimization [4][5].

Reproducible Academic Research Requiring Defined Stereochemistry

For academic laboratories where reproducibility is paramount, procuring a stereochemically defined, high-purity building block (CAS 130463-97-7) eliminates the variability introduced by isomeric mixtures. This ensures that synthetic and biological outcomes are attributable to the intended molecular structure, not to undefined stereochemical composition .

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